molecular formula C14H14N4O4 B5633060 N'-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide

N'-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide

Cat. No.: B5633060
M. Wt: 302.29 g/mol
InChI Key: ZFPMOAXWUFVQJL-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring, a methoxyphenoxy group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid.

    Acylation: The intermediate is then acylated with pyrazine-2-carbohydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

The reaction conditions generally include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N’-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbohydrazide moiety can be reduced to form a corresponding amine.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(4-methoxyphenoxy)acetic acid derivatives.

    Reduction: Formation of pyrazine-2-carbohydrazide derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N’-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide
  • 2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetamide

Uniqueness

N’-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazine ring and carbohydrazide moiety make it particularly interesting for medicinal and materials science research.

Properties

IUPAC Name

N'-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-21-10-2-4-11(5-3-10)22-9-13(19)17-18-14(20)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPMOAXWUFVQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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